molecular formula C16H19N3O4 B2916208 Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate CAS No. 848133-74-4

Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate

Cat. No.: B2916208
CAS No.: 848133-74-4
M. Wt: 317.345
InChI Key: STFJATKWKPLWME-ZRDIBKRKSA-N
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Description

Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate is a synthetic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethyl ester, an acetamido group, and a cyanoacrylate moiety.

Preparation Methods

The synthesis of Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the acetamido group: This step involves the acetylation of an amine group on the aromatic ring.

    Introduction of the ethoxy group: This can be achieved through an etherification reaction.

    Formation of the cyanoacrylate moiety: This step involves the reaction of a cyanoacrylate precursor with the intermediate compound formed in the previous steps.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of adhesives, coatings, and other materials due to its cyanoacrylate moiety.

Mechanism of Action

The mechanism of action of Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate involves its interaction with specific molecular targets. The cyanoacrylate moiety can form strong bonds with nucleophilic groups in proteins and enzymes, potentially inhibiting their activity. The acetamido group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and stereochemistry, which can affect their reactivity and applications.

Properties

IUPAC Name

ethyl (E)-3-(4-acetamido-3-ethoxyanilino)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-4-22-15-8-13(6-7-14(15)19-11(3)20)18-10-12(9-17)16(21)23-5-2/h6-8,10,18H,4-5H2,1-3H3,(H,19,20)/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFJATKWKPLWME-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC=C(C#N)C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)N/C=C(\C#N)/C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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